molecular formula C10H9Br3N2O B5847371 1-(3-Amino-2,4,6-tribromophenyl)pyrrolidin-2-one

1-(3-Amino-2,4,6-tribromophenyl)pyrrolidin-2-one

Cat. No.: B5847371
M. Wt: 412.90 g/mol
InChI Key: UQUMUDNLBDKRLT-UHFFFAOYSA-N
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Description

1-(3-Amino-2,4,6-tribromophenyl)pyrrolidin-2-one is a chemical compound with the molecular formula C10H9Br3N2O and a molecular weight of 412.908 g/mol . This compound is known for its unique structure, which includes a pyrrolidin-2-one ring attached to a phenyl group substituted with three bromine atoms and an amino group. It is often used in early discovery research due to its rare and unique chemical properties .

Chemical Reactions Analysis

1-(3-Amino-2,4,6-tribromophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the amino group or other functional groups.

    Substitution: The bromine atoms in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

1-(3-Amino-2,4,6-tribromophenyl)pyrrolidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Amino-2,4,6-tribromophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The amino group and bromine atoms play a crucial role in its reactivity and binding affinity to various biological targets. The exact pathways and molecular targets are still under investigation, but its unique structure suggests potential interactions with enzymes and receptors involved in key biological processes .

Comparison with Similar Compounds

1-(3-Amino-2,4,6-tribromophenyl)pyrrolidin-2-one can be compared with other similar compounds such as:

  • 1-(3-Bromo-4-methoxy-phenyl)pyrrolidin-2-one
  • 1-(2-Bromo-phenyl)pyrrolidin-2-one
  • 1-(3-Nitro-phenyl)pyrrolidin-2-one
  • 1-(2,4,6-Trinitrophenyl)pyrrolidine
  • 1-(3-Methoxy-phenyl)pyrrolidin-2-one
  • 1-(4-Methoxy-phenyl)pyrrolidin-2-one
  • 1-(4-Chloro-phenyl)pyrrolidin-2-one
  • 1-(2-Chloro-phenyl)pyrrolidin-2-one .

These compounds share a similar pyrrolidin-2-one ring structure but differ in their substituents on the phenyl ring, which can significantly impact their chemical properties and reactivity. The presence of multiple bromine atoms and an amino group in this compound makes it unique and potentially more reactive in certain chemical reactions .

Properties

IUPAC Name

1-(3-amino-2,4,6-tribromophenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Br3N2O/c11-5-4-6(12)10(8(13)9(5)14)15-3-1-2-7(15)16/h4H,1-3,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQUMUDNLBDKRLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=C(C=C(C(=C2Br)N)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Br3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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